2-亚甲基戊二酸

描述

Synthesis Analysis

The synthesis of derivatives related to 2-Methyleneglutaric acid has been explored in various studies. For instance, the synthesis of 2-amino-2-methylglutaric acid from levulinic acid using Strecker’s method has been reported, leading to 2-methyl-5-oxopyrrolidine-2-carboxylic acid upon dehydration, showcasing a pathway to access related structures (Takenishi & Simamura, 1954). Additionally, efficient asymmetric syntheses of structurally related glutamic acids have been developed, demonstrating the chemical versatility and potential of derivatives of 2-Methyleneglutaric acid in synthesizing biologically important molecules (Soloshonok et al., 1999).

Molecular Structure Analysis

Research on compounds related to 2-Methyleneglutaric acid also includes detailed molecular structure analysis. For example, studies on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involved IR, (1)H NMR, and single crystal X-ray diffraction studies to confirm the structure, along with FT-IR spectrum analysis and molecular modeling to understand vibrational wavenumbers and the molecule's stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Methyleneglutaric acid derivatives have been explored through various synthetic routes and transformation studies. A notable example is the facile synthesis of 2-methylenecyclobutanones and their subsequent transformation into 4-methylenebutanolides via Baeyer–Villiger oxidation, highlighting the reactivity and potential utility of methylene-interrupted structures in synthesis (Yu et al., 2014).

Physical Properties Analysis

The physical properties of 2-Methyleneglutaric acid and its derivatives are crucial for their potential applications. Although specific studies directly analyzing the physical properties of 2-Methyleneglutaric acid were not identified, related research on the synthesis, characterization, and application of methylene-interrupted cis,cis-octadecadienoic acids provides insights into the physical properties of structurally related compounds, which could inform the understanding of 2-Methyleneglutaric acid's physical characteristics (Christie & Holman, 1967).

科学研究应用

2-亚甲基戊二酸参与酶催化的反应,特别是在 α-亚甲基戊二酸变位酶 (MGM) 催化的重排反应中。该酶催化 2-亚甲基戊二酸转化为 3-甲基衣康酸,这是一个涉及自由基反应途径的过程 (纽科姆和米兰达,2003)。

该化合物已在 3-甲基戊二酸尿症等遗传性疾病的背景下进行了研究。该疾病的特征是尿中排出 3-甲基戊二酸和 3-甲基戊二酸,并且在相关的临床综合征中观察到了 2-亚甲基戊二酸 (吉布森等人,1991)。

已经进行了编码来自梭状芽胞梭菌的 2-亚甲基戊二酸变位酶的基因的克隆和表达研究。该酶依赖于辅酶 B12(腺苷钴胺素),并催化 2-亚甲基戊二酸重排为 (R)-3-甲基衣康酸 (贝娅特丽克丝等人,1994)。

2-亚甲基戊二酸变位酶的生化性质和机理方面已得到广泛探索。研究包括该酶催化的 (R)-3-甲基衣康酸的外亚甲基基团的旋转,提供了对酶的机制和底物特异性的见解 (皮埃里克等人,2002)。

在生物传感器开发领域,使用相关酶开发了一种酶促生物传感器,用于检测血清和尿液中的 D-2-羟基戊二酸,突出了其在医学应用中的潜力 (吴等人,2022)。

还报道了 α-亚甲基戊二酰亚胺聚合形成聚(α-亚甲基戊二酰亚胺)的研究,表明其在材料科学中的应用 (王等人,2018)。

作用机制

Target of Action

The primary target of 2-Methyleneglutaric acid is the enzyme 2-methyleneglutarate mutase . This enzyme plays a crucial role in the rearrangement of 2-methyleneglutarate to ®-3-methylitaconate .

Mode of Action

2-Methyleneglutaric acid interacts with its target, the 2-methyleneglutarate mutase, in a coenzyme-B12-dependent manner . The interaction involves a cyclization/ring-opening (addition/elimination) mechanism, which requires substantially less energy than a fragmentation/recombination mechanism . Even lower in energy requirements are mechanisms involving protonation/deprotonation of the substrates .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Methyleneglutaric acid is the rearrangement of 2-methyleneglutarate to ®-3-methylitaconate . This rearrangement is catalyzed by the enzyme 2-methyleneglutarate mutase .

Pharmacokinetics

The compound’s molecular weight of 1461412 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

The result of the action of 2-Methyleneglutaric acid is the rearrangement of 2-methyleneglutarate to ®-3-methylitaconate . This rearrangement is crucial for the functioning of the biochemical pathway in which 2-methyleneglutarate mutase is involved .

属性

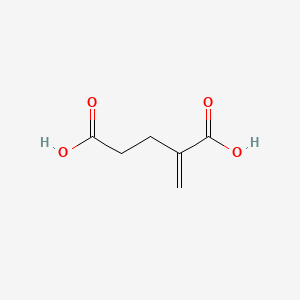

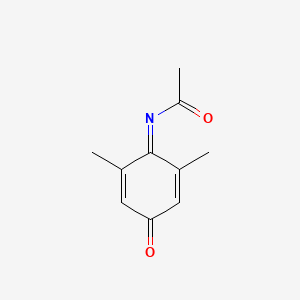

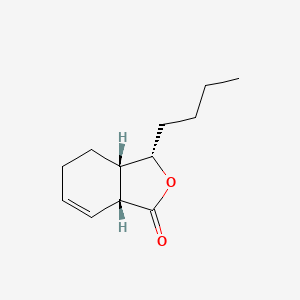

IUPAC Name |

2-methylidenepentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNNYYIZGGDCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

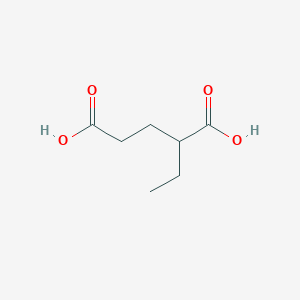

Canonical SMILES |

C=C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189768 | |

| Record name | alpha-Methylene glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3621-79-2 | |

| Record name | alpha-Methylene glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3621-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methylene glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLENEGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ83S5JR9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-methyleneglutaric acid in the reaction catalyzed by α-methyleneglutarate mutase (MGM)?

A1: 2-methyleneglutaric acid is the substrate for MGM. The enzyme catalyzes its rearrangement into 3-methylitaconic acid (2-methylene-3-methylsuccinic acid). [] This reaction is proposed to proceed through a radical mechanism involving a cyclopropylcarbinyl radical intermediate. []

Q2: How does the presence of ester groups affect the rate of cyclization in model reactions mimicking the MGM-catalyzed rearrangement?

A2: Research using laser flash photolysis to study model reactions suggests that the presence and position of ester groups can significantly influence the reaction rate. An ester group at the alpha position of the radical was found to accelerate the 3-exo cyclization by a factor of 3, likely due to transition state stabilization. [] Conversely, the presence of ester groups at the C3 position led to a 50-fold decrease in the cyclization rate. []

Q3: What are the limitations of the proposed radical mechanism for the MGM-catalyzed reaction based on kinetic data?

A3: While the radical mechanism involving 3-exo cyclization is plausible, kinetic studies suggest limitations. The estimated overall rate constant for the radical reaction, considering the intermediate partitioning, is significantly lower than what would be required for kinetic competence in the enzymatic reaction. [] This discrepancy suggests that the actual mechanism employed by MGM might involve factors not fully captured by the model reactions, potentially including significant polar effects. []

Q4: Does the dissociation behavior of poly(2-methyleneglutaric acid) (PMGA) resemble that of other dicarboxylic acid polymers?

A4: Interestingly, despite having a charge density double that of poly(acrylic acid) (PAA) and comparable to poly(maleic acid), poly(fumaric acid), and poly(itaconic acid), PMGA exhibits an apparent one-step dissociation similar to PAA. [] This behavior contrasts with the distinct two-step dissociation observed in the other dicarboxylic acid polymers. [] Further investigation using 13C NMR revealed that this behavior arises from the preferential dissociation of carboxyl groups on the side chain of PMGA at low degrees of dissociation (α < 0.4). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![18-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one](/img/structure/B1199396.png)